EPZ032597 Intracellular Methylation Inhibition: 22.3× Superior to LLY-507 and 1.9× Superior to BAY-598 in Cell-Based Assays
EPZ032597 demonstrates superior intracellular target engagement compared to peptide-competitive SMYD2 inhibitors. In a cell-based methylation assay measuring BTF3 substrate methylation, EPZ032597 achieved an intracellular methylation IC50 of 0.031 µM, representing a 22.3-fold improvement over LLY-507 (IC50 = 0.691 µM) and a 1.9-fold improvement over BAY-598 (IC50 = 0.058 µM) [1]. Notably, AZ505 required a dramatically higher concentration (IC50 = 13.9 µM) to achieve comparable intracellular methylation suppression, underscoring the functional advantage of EPZ032597's noncompetitive mechanism in a cellular context [1].
| Evidence Dimension | Intracellular Methylation IC50 (BTF3 substrate) |
|---|---|
| Target Compound Data | 0.031 µM (n=2) |
| Comparator Or Baseline | LLY-507: 0.691 µM (n=3); BAY-598: 0.058 µM (n=1); AZ505: 13.900 µM (n=1) |
| Quantified Difference | 22.3× more potent than LLY-507; 1.9× more potent than BAY-598; 448× more potent than AZ505 |
| Conditions | Cell-based BTF3 methylation assay; values represent mean IC50 with number of independent experiments in parentheses |
Why This Matters
Intracellular target engagement is the critical bridge between biochemical potency and functional cellular effects; EPZ032597's 22.3× advantage over the widely used chemical probe LLY-507 ensures robust pathway modulation at lower concentrations, reducing the risk of concentration-dependent off-target artifacts.
- [1] Eggert E, Hillig RC, Koehr S, et al. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. PLoS ONE. 2018;13(6):e0197372. Table 1. View Source
